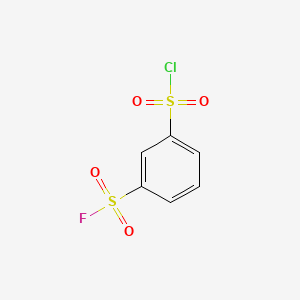
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
Vue d'ensemble
Description
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is a novel and potent bioactive compound . It has been used in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .
Synthesis Analysis
The synthesis of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” involves the use of benzenesulfonyl fluoride in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .Molecular Structure Analysis
The molecular formula of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is C6H4ClFO4S2 . Its exact mass is 257.9224 and its molecular weight is 258.6624 .Chemical Reactions Analysis
The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied by electron ionization tandem mass spectrometry .Physical And Chemical Properties Analysis
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” has a refractive index of 1.492 (lit.) and a boiling point of 207-208 °C (lit.) . Its density is 1.333 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Sulfur Fluoride Exchange (SuFEx) Chemistry
- Field : Synthetic Chemistry Methodology
- Application : SuFEx is a click reaction that has revolutionized multiple research fields . It is a conceptual strategy to rapidly synthesize and discover functional molecules .
- Method : The SuFEx reaction involves the exchange of a sulfur fluoride functional group with another functional group .
- Results : The SuFEx reaction has been used to enhance reactivity and practicability in various research fields .
Synthesis of Sulfonyl Fluorides
- Field : Organic Chemistry
- Application : A new protocol has been developed for directly transforming sulfonates (or sulfonic acids) to sulfonyl fluorides . This process enriches the sulfonyl fluoride library .
- Method : The process involves mild reaction conditions using readily available and easy-to-operate reagents .
- Results : A diverse set of sulfonyl fluorides was prepared .
Human Neutrophil Elastase (hNE) Inhibitors
- Field : Medicinal Chemistry
- Application : Benzenesulfonic acids, which can be derived from benzenesulfonyl fluoride, have been used as a direct replacement to develop potent hNE inhibitors .
- Method : The method involves taking advantage of the binding interaction between benzenesulfonyl fluoride and the target hNE enzyme .
- Results : The installment of additional effective fragments can lead to potent hNE inhibitors .
Combinatorial Chemistry
- Field : Organic Chemistry
- Application : (Chlorosulfonyl)benzenesulfonyl fluorides are versatile building blocks for combinatorial chemistry . They are used in the design, synthesis, and evaluation of a covalent inhibitor library .
- Method : The method involves selective modification of these building blocks at the sulfonyl chloride function under parallel synthesis conditions .
- Results : The reaction scope includes the use of these building blocks .
Preparation of α-Sulfonyl Phosphonates
- Field : Organic Chemistry
- Application : Benzenesulfonyl fluoride has been used in the preparation of α-sulfonyl phosphonates .
- Method : The method involves direct sulfonylation of lithiated alkyl phosphonates .
- Results : The result is the formation of α-sulfonyl phosphonates .
Gas-Phase Fluorine Migration Reactions
- Field : Physical Chemistry
- Application : The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied .
- Method : The method involves electron ionization tandem mass spectrometry .
- Results : The results of the study provide insights into the gas-phase fluorine migration reactions .
Covalent Inhibitor Library
- Field : Medicinal Chemistry
- Application : (Chlorosulfonyl)benzenesulfonyl fluorides are used in the preparation of a covalent inhibitor library . This library can be used for potential use as covalent fragments .
- Method : The method involves the preparation of the sulfonyl fluoride library and a combination of in silico and in vitro screening against trypsin as a model enzyme .
- Results : Several inhibitors were identified through this process .
Fluorine Migration Reactions
- Field : Physical Chemistry
- Application : The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied .
- Method : The method involves electron ionization tandem mass spectrometry .
- Results : The results of the study provide insights into the gas-phase fluorine migration reactions .
Safety And Hazards
Propriétés
IUPAC Name |
3-chlorosulfonylbenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHDPUCQANFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062461 | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
CAS RN |
2489-52-3 | |
| Record name | 3-(Chlorosulfonyl)benzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Benzenedisulfonyl chloride fluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluorosulphonylbenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















